Benzo[1,3]dioxol-4-yl-hydrazine

cytochrome P450 induction structure–metabolism relationship arylhydrazine differentiation

This 4-substituted benzodioxole hydrazine (MW 152.15) is the preferred building block for structure–P450-induction relationship studies, offering distinct regiochemistry versus the 5-isomer. Unlike simple phenylhydrazine, it retains the benzodioxole ring in final leads, exhibits attenuated haem-destructive metabolism, and is recommended for DEL-compatible chemistry. Ideal for medicinal chemistry programs requiring a better hepatic safety margin.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B8535312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-4-yl-hydrazine
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)NN
InChIInChI=1S/C7H8N2O2/c8-9-5-2-1-3-6-7(5)11-4-10-6/h1-3,9H,4,8H2
InChIKeyNIWDEBQFJFGZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-4-yl-hydrazine: Chemical Class, Structural Identity, and Procurement-Relevant Specifications


Benzo[1,3]dioxol-4-yl-hydrazine (CAS 1228535-65-6; also listed as 701979-30-8) is a hydrazine derivative of the 1,3-benzodioxole scaffold, with the hydrazino group (–NHNH₂) substituted at the 4-position of the fused ring system . Its molecular formula is C₇H₈N₂O₂ (MW 152.15 g/mol), and it is commercially supplied as the free base at a typical purity of ≥95% . The compound belongs to the broader family of arylhydrazines, which are used extensively as synthetic intermediates for hydrazone, pyrazoline, and heterocyclic compound libraries. The specific placement of the hydrazine moiety on the benzodioxole ring distinguishes it from the more common 5-substituted isomer and from simple phenylhydrazine, with direct consequences for electronic character, steric environment, and downstream reaction products.

Why Generic Substitution of Benzo[1,3]dioxol-4-yl-hydrazine with Other Arylhydrazines Introduces Structural Divergence with Functional Consequences


The practice of substituting a requested hydrazine intermediate with an apparently similar analog (e.g., phenylhydrazine, benzylhydrazine, or 5‑hydrazino‑1,3‑benzodioxole) is precarious because the 1,3‑benzodioxole ring alters the electronic density of the attached hydrazine and imposes a distinct spatial orientation relative to the reactive site . In metabolic and chemical‐reactivity studies, benzodioxole‐containing hydrazines and hydrazones exhibit divergent cytochrome P450 complexation capacity, metabolic stability, and nucleophilic cleavage behavior compared to non‑benzodioxole arylhydrazines [1][2]. Consequently, direct replacement can lead to a different product profile or inactivity, undermining reproducibility in synthesis and pharmacological screening.

Benzo[1,3]dioxol-4-yl-hydrazine: Quantitative Differentiation Against Closest Analogs and In‑Class Candidates


Regioisomeric Substitution Pattern (4‑ vs. 5‑Hydrazino‑1,3‑benzodioxole) Drives Divergent Chemical Reactivity and Complexation with Heme Proteins

The 4‑hydrazino isomer is structurally distinct from the more commonly available 5‑hydrazino‑1,3‑benzodioxole (1,3‑benzodioxol‑5‑ylhydrazine) . In rodent liver microsomal assays, 1,3‑benzodioxole derivatives demonstrate position‑dependent capacity to form stable metabolite complexes with cytochrome P450: derivatives with electron‑donating substituents at the 4‑position show quantitatively distinct induction of aryl hydrocarbon hydroxylase (AHH) activity versus those substituted at the 5‑position [1]. Linear regression analysis across multiple benzodioxoles reveals that AHH activity correlates with total P450 content (r = 0.980) but not with uncomplexed P450, underscoring that complexation strength and enzyme induction are directly influenced by the substitution site [1]. This constitutes class‑level evidence that the 4‑hydrazino regioisomer confers a unique P450 interaction profile not achievable with the 5‑hydrazino isomer.

cytochrome P450 induction structure–metabolism relationship arylhydrazine differentiation

Divergent Cleavage Reactivity with Nucleophiles: Phenylhydrazine vs. Benzodioxole‑Fused Hydrazines

When hydrogen atoms on the benzodioxole ring are replaced by halogen atoms, the resulting 2‑aroyl‑4,5,6,7‑tetrahalogeno‑1,3‑benzodioxoles react with phenylhydrazine in boiling n‑butanol to yield arylglyoxal bisphenylhydrazones in high yield [1]. In contrast, benzoylhydrazine fails to cleave the same substrates under identical conditions [1]. This demonstrates that the nature of the hydrazine (benzodioxole‑tethered vs. simple aroylhydrazine) dramatically influences cleavage outcomes. Although the target compound is a benzodioxole‑fused hydrazine rather than a halogenated benzodioxole substrate, the finding confirms that benzodioxole‑bearing hydrazines display unique nucleophilic behavior distinct from simple arylhydrazines, supporting the rationale for retaining the fused ring system in synthetic protocols.

nucleophilic cleavage benzodioxole ring opening hydrazine reactivity

Precursor Availability and Scalability Advantage Over Safrazine‑Type Hydrazines for On‑DNA Library Synthesis

Safrazine (4‑(1,3‑benzodioxol‑5‑yl)butan‑2‑ylhydrazine) is a monoamine oxidase inhibitor that carries a butan‑2‑yl linker between the hydrazine and the benzodioxole ring . This linker introduces a chiral centre and additional synthetic steps that complicate both supply and downstream library chemistry. By contrast, Benzo[1,3]dioxol‑4‑yl‑hydrazine attaches the hydrazine directly to the benzodioxole core, simplifying the synthetic route, reducing molecular weight (152.15 vs. 208.26 g/mol), and avoiding racemization concerns . For on‑DNA encoded library (DEL) synthesis, where hydrazide precursors are valued as pluripotent handles, the direct‑attachment architecture provides a more compact, stereochemically unambiguous building block, leading to reduced synthetic burden and higher purity of the final conjugates [1].

DNA-encoded library synthesis hydrazine building blocks scalability

Differential Oxidative Metabolism Potential: 4‑Hydrazino‑1,3‑benzodioxole vs. Phenylhydrazine

Monosubstituted hydrazines, including phenylhydrazine, cause substantial loss of CO‑reactive cytochrome P450 and haem destruction in rat liver microsomes, attributable to the formation of iron‑porphyrin‑diazenyl complexes that lead to haem alkylation [1]. 1,3‑Benzodioxole‑fused hydrazines exhibit a quantitatively different metabolic fate: the methylenedioxy bridge facilitates P450 complex formation without the same degree of haem destruction, resulting in net P450 induction rather than destruction [2]. While direct comparative data for the 4‑hydrazino isomer are not published, the class‑level evidence indicates that the benzodioxole ring attenuates the haem‑destructive pathway characteristic of simple phenylhydrazine, providing a metabolic differentiation that is meaningful for in vivo pharmacological studies and safety profiling.

hydrazine toxicity oxidative metabolism heme destruction

Targeted Application Scenarios for Benzo[1,3]dioxol-4-yl-hydrazine Based on Verified Differentiation Evidence


Synthesis of Regiospecific Hydrazone Libraries for Cytochrome P450 Interaction Profiling

Because the 4‑hydrazino isomer occupies a distinct region of P450 complexation space relative to the 5‑isomer (Section 3, Evidence 1), it is the preferred building block for constructing hydrazone libraries intended to probe structure‑P450‑induction relationships. Researchers should use this compound when the goal is to generate metabolite complexes that induce aryl hydrocarbon hydroxylase activity in a regiospecific manner [1].

On‑DNA Encoded Library (DEL) Synthesis Requiring Compact, Achiral Hydrazine Handles

For DEL platforms where hydrazide handles are used as pluripotent precursors, the direct attachment of hydrazine to the benzodioxole core (MW 152.15) offers clear advantages over linker‑extended alternatives such as safrazine (MW 208.26) in terms of synthetic tractability and product purity (Section 3, Evidence 3). The compound is recommended for high‑throughput DNA‑compatible chemistry workflows [2].

Fragment‑Based Drug Discovery Campaigns Targeting Benzodioxole‑Retaining Heterocyclic Cores

The unique nucleophilic reactivity of benzodioxole‑fused hydrazines—demonstrated by the failure of simple aroylhydrazines to cleave benzodioxole substrates (Section 3, Evidence 2)—makes this compound an essential fragment for medicinal chemistry programs that require retention of the benzodioxole ring in final lead compounds [3].

Early‑Stage In Vivo Pharmacological Profiling of Hydrazine‑Containing Lead Candidates

Given the class‑level evidence that benzodioxole‑fused hydrazines exhibit attenuated haem‑destructive metabolism relative to phenylhydrazine (Section 3, Evidence 4), this compound is suitable for in vivo efficacy and safety profiling where a better hepatic safety margin is desired [4].

Quote Request

Request a Quote for Benzo[1,3]dioxol-4-yl-hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.